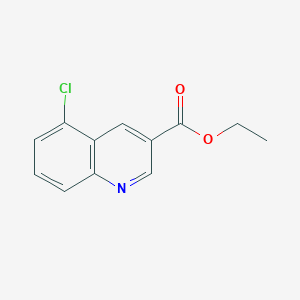

Ethyl 5-chloroquinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-chloroquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. Quinoline derivatives are significant due to their presence in various natural products and their pharmacological properties, including antibacterial, antimalarial, and anticancer activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloroquinoline-3-carboxylate typically involves the Friedlander condensation reaction. This method includes the reaction of o-aminobenzophenones with diethylmalonate under basic conditions to form ethyl 2-oxoquinoline-3-carboxylates. Subsequent chlorination using phosphorus oxychloride (POCl3) yields this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 5-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced to form different derivatives.

Condensation Reactions: It can participate in condensation reactions with various carbonyl compounds to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

Oxidation Reactions: Often use oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

- Substituted quinoline derivatives

- Oxidized or reduced quinoline compounds

- Condensation products with extended conjugation

Applications De Recherche Scientifique

Ethyl 5-chloroquinoline-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential antibacterial and antimalarial properties.

Medicine: Explored for its anticancer activity and potential use in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of ethyl 5-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets. In antibacterial applications, it is believed to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. In antimalarial research, it may interfere with the heme detoxification process in Plasmodium parasites. The exact pathways and molecular targets can vary depending on the specific application and derivative used .

Comparaison Avec Des Composés Similaires

- Ethyl 2-chloroquinoline-3-carboxylate

- Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

- Ethyl 5-bromoquinoline-3-carboxylate

Comparison: Ethyl 5-chloroquinoline-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to ethyl 2-chloroquinoline-3-carboxylate, the position of the chlorine atom can lead to different steric and electronic effects, impacting its interaction with biological targets.

Activité Biologique

Ethyl 5-chloroquinoline-3-carboxylate is a derivative of quinoline, a heterocyclic compound recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₄H₁₂ClN₃O₂

- Molecular Weight : 275.72 g/mol

The presence of the chlorine atom at the 5-position and the ethyl ester at the carboxyl group significantly influences its biological activity.

Antimicrobial Activity

Quinoline derivatives, including this compound, have demonstrated notable antimicrobial properties against various pathogens. Studies indicate that compounds with similar structures exhibit activity against both bacteria and fungi.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Candida albicans | 16 µg/mL |

These results suggest that this compound possesses moderate antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

Research has shown that quinoline derivatives can exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. This compound has been evaluated for its potential in cancer therapy.

Case Study: In Vitro Anticancer Activity

In a study assessing the cytotoxic effects of this compound on human cancer cell lines, the following findings were reported:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results :

- IC₅₀ values ranged from 15 to 30 µM across different cell lines.

- The compound induced apoptosis as confirmed by flow cytometry.

These findings indicate that this compound may serve as a promising lead compound in anticancer drug development.

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibition potential of this compound. Specifically, it has been investigated for its ability to inhibit carbonic anhydrases (CAs), which are crucial enzymes involved in various physiological processes.

Table 2: Inhibition of Carbonic Anhydrases by Quinoline Derivatives

| Compound Name | Isoform Inhibited | Ki (µM) |

|---|---|---|

| This compound | hCA I | 0.95 |

| This compound | hCA II | 0.12 |

The inhibition constants (Ki) suggest that this compound has a strong affinity for these isoforms, indicating its potential therapeutic applications in conditions where CA activity is dysregulated.

Propriétés

IUPAC Name |

ethyl 5-chloroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)8-6-9-10(13)4-3-5-11(9)14-7-8/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGUJGOPBUCQMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC=C2Cl)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464072 |

Source

|

| Record name | Ethyl 5-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352521-48-3 |

Source

|

| Record name | Ethyl 5-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.